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4-Methoxy-3,5-dimethylisoxazole

Cat. No.: B13123399
M. Wt: 127.14 g/mol
InChI Key: PWICMADGWJYXKO-UHFFFAOYSA-N
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Description

Significance of the Isoxazole (B147169) Core in Contemporary Chemical Research

The isoxazole nucleus is a versatile and privileged structure in medicinal chemistry and materials science. researchgate.netrsc.org Its prevalence stems from its ability to serve as a bioisostere for other functional groups, its capacity to engage in various non-covalent interactions, and its role as a key building block in the construction of more complex molecular architectures. researchgate.netresearchgate.net The electron-rich nature of the isoxazole ring, coupled with the inherent weakness of the N-O bond, makes it susceptible to ring-cleavage reactions, further enhancing its synthetic utility. nih.govresearchgate.netwikipedia.org

The incorporation of the isoxazole moiety into molecular structures can significantly influence their physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This has led to the widespread use of isoxazole derivatives in drug discovery programs targeting a diverse range of therapeutic areas. rsc.orgberkeley.edursc.org

Evolution of Synthetic Strategies for Isoxazole Derivatives

The synthesis of isoxazole derivatives has a rich history, with the first preparation of the parent isoxazole reported by Claisen in 1903. nih.gov Since then, a multitude of synthetic methods have been developed to access functionalized isoxazoles.

One of the most fundamental and widely employed methods is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. wikipedia.orgnanobioletters.com This approach offers a high degree of regioselectivity and is amenable to a wide range of substrates. Variations of this method, including copper-catalyzed and ultrasound-assisted procedures, have been developed to improve reaction efficiency and environmental friendliness. nih.gov

Another classical approach involves the condensation of β-dicarbonyl compounds with hydroxylamine (B1172632) . researchgate.netwikipedia.org This method is particularly useful for the synthesis of 3,5-disubstituted isoxazoles.

More contemporary strategies focus on the direct functionalization of the pre-formed isoxazole ring. rsc.org These methods, often employing transition-metal catalysis, allow for the introduction of substituents at specific positions (C-3, C-4, and C-5), providing access to a broader range of structurally diverse isoxazole derivatives. rsc.org For instance, the sulfochlorination of 3,5-dimethylisoxazole (B1293586) at the 4-position is a known process. nih.govgoogle.com

A variety of synthetic routes have been reported, including:

The reaction of chalcones with hydroxylamine hydrochloride. mdpi.comnih.gov

The use of hypervalent iodine to generate nitrile oxides from oximes for cycloaddition reactions. nanobioletters.com

Multi-component reactions, such as the Groebke−Blackburn−Bienayme (GBB) reaction, followed by Suzuki coupling. nih.gov

The development of these synthetic strategies has been driven by the need for efficient, selective, and sustainable methods to produce isoxazole-containing compounds for various applications.

Structural Diversity and Substituent Effects in the Dimethylisoxazole Framework

The 3,5-dimethylisoxazole scaffold serves as a versatile platform for exploring structure-activity relationships (SAR). nih.govacs.org The methyl groups at the 3- and 5-positions provide a foundational structure that can be further modified to fine-tune the properties of the molecule.

The introduction of different substituents at the 4-position of the 3,5-dimethylisoxazole ring can have a profound impact on the molecule's biological activity and physical properties. For example, in the context of bromodomain inhibitors, the 3,5-dimethylisoxazole moiety can act as an effective mimic for acetylated lysine (B10760008). acs.orgfrontiersin.org The nature of the substituent at the 4-position can influence binding affinity and selectivity. acs.org

Research on various derivatives has revealed distinct SAR trends. For instance, in a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, the hydrophobicity and bulk of substituents on the 3-phenyl ring were found to be critical for their inhibitory activity on chitin (B13524) synthesis. nitech.ac.jpresearchgate.net Similarly, in a series of RORγt inverse agonists, the substituents at the C-4 and C-5 positions of the isoxazole ring were crucial for potency and selectivity. dundee.ac.uk

The electronic nature of the substituents also plays a significant role. Electron-donating groups can increase the electron density of the isoxazole ring, potentially affecting its reactivity and interaction with biological targets. Conversely, electron-withdrawing groups can decrease the electron density. frontiersin.org A systematic exploration of these substituent effects is a key strategy in the rational design of new isoxazole-based compounds. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2 B13123399 4-Methoxy-3,5-dimethylisoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

4-methoxy-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C6H9NO2/c1-4-6(8-3)5(2)9-7-4/h1-3H3

InChI Key

PWICMADGWJYXKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)OC

Origin of Product

United States

Synthetic Methodologies for 4 Methoxy 3,5 Dimethylisoxazole and Its Precursors

Advanced Approaches to Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring is the foundational step in synthesizing 4-methoxy-3,5-dimethylisoxazole. Modern organic synthesis offers several powerful methods for creating this heterocyclic system, with 1,3-dipolar cycloadditions and condensation/cyclization reactions being among the most prominent and effective.

1,3-Dipolar Cycloaddition Reactions Utilizing Nitrile Oxides

The 1,3-dipolar cycloaddition of nitrile oxides (R-C≡N⁺-O⁻) with alkynes or alkenes is a powerful and widely utilized method for constructing isoxazole and isoxazoline (B3343090) rings, respectively. chem-station.comresearchgate.netnih.gov This reaction is valued for its high degree of regioselectivity and stereospecificity, allowing for the controlled synthesis of complex heterocyclic structures. scielo.br

Nitrile oxides are typically generated in situ due to their high reactivity, as they can rapidly dimerize to form furoxans if not trapped by a suitable dipolarophile. chem-station.com A common method for their generation is the dehydrohalogenation of hydroxamoyl halides. The subsequent cycloaddition with a disubstituted alkyne, such as 2-butyne, would lead directly to the 3,5-dimethylisoxazole (B1293586) core. The regioselectivity of the addition is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the dipole is typically dominant. scielo.brnih.gov

The versatility of this method allows for the synthesis of a wide array of substituted isoxazoles by varying the nitrile oxide and the alkyne component. researchgate.net Research has demonstrated that these cycloadditions can be carried out under mild conditions, and various functional groups are tolerated, making it a cornerstone in heterocyclic chemistry. nih.gov

Table 1: Key Features of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

FeatureDescriptionReference
Reactants Nitrile Oxide (dipole) and Alkyne (dipolarophile) chem-station.com
Product Substituted Isoxazole researchgate.net
Mechanism Concerted [3+2] cycloaddition scielo.br
Key Advantage High control over regioselectivity and stereoselectivity chem-station.comscielo.br
Nitrile Oxide Generation Typically in situ from hydroxamoyl halides or oxidation of oximes chem-station.comnih.gov

Condensation and Cyclization Pathways for 3,5-Dimethylisoxazoles

An alternative and classical approach to the 3,5-dimethylisoxazole ring system involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). For the synthesis of 3,5-dimethylisoxazole, the readily available acetylacetone (B45752) (2,4-pentanedione) serves as the ideal 1,3-dicarbonyl precursor.

The reaction proceeds via the initial formation of an oxime intermediate through the condensation of one of the carbonyl groups of acetylacetone with hydroxylamine. This is followed by an intramolecular cyclization, where the hydroxyl group of the oxime attacks the remaining carbonyl carbon, and a subsequent dehydration step to yield the stable aromatic isoxazole ring. This method is efficient and high-yielding for the preparation of symmetrically substituted isoxazoles like 3,5-dimethylisoxazole.

This condensation reaction is fundamental in heterocyclic synthesis and is analogous to the Knorr pyrazole (B372694) synthesis, where hydrazine (B178648) is used instead of hydroxylamine to produce pyrazoles. youtube.com The simplicity of the starting materials and the straightforward reaction conditions make this a highly practical and scalable method for producing the core 3,5-dimethylisoxazole structure. youtube.comnih.gov

Regioselective Functionalization at the C4 Position of 3,5-Dimethylisoxazole

Once the 3,5-dimethylisoxazole core is assembled, the next critical step is the introduction of the methoxy (B1213986) group at the C4 position. The electron-donating nature of the two methyl groups at the C3 and C5 positions activates the ring, but directing substitution specifically to the C4 position requires carefully chosen reagents and conditions.

Introduction of Oxygen-Containing Substituents (e.g., Methoxy)

Direct methoxylation at the C4 position of 3,5-dimethylisoxazole is a challenging transformation. However, synthetic strategies often involve the introduction of a functional group at the C4 position that can later be converted to a methoxy group. Recent studies in medicinal chemistry have successfully synthesized libraries of compounds containing the this compound moiety, indicating that viable pathways exist. frontiersin.org Among various methoxy-substituted derivatives, the 4-methoxy compound has demonstrated significant biological activity in certain contexts. frontiersin.org

One potential route involves the initial halogenation at the C4 position, followed by a nucleophilic substitution with sodium methoxide. Another approach is to utilize a precursor that already contains the desired oxygen functionality, which is then carried through the isoxazole ring formation sequence. The optimization of these functionalization reactions is crucial for the efficient synthesis of the target molecule.

Preparation of Key Intermediates: 3,5-Dimethylisoxazole-4-sulfonyl Chloride

A well-established method for functionalizing the C4 position of 3,5-dimethylisoxazole is through sulfochlorination. The presence of the two methyl groups on the isoxazole ring increases the electron density, facilitating electrophilic substitution at the C4 position. nih.gov The reaction of 3,5-dimethylisoxazole with chlorosulfonic acid effectively yields 3,5-dimethylisoxazole-4-sulfonyl chloride. nih.govgoogle.com

Table 2: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride google.com

StepReagent(s)ConditionsOutcome
1 3,5-dimethylisoxazole, Chlorosulfonic acidDropwise addition at elevated temperature (e.g., 80-90°C), followed by heating (e.g., 100-110°C)Formation of 3,5-dimethylisoxazole-4-sulfonic acid intermediate
2 Thionyl chloride (optional, for improved yield)Added after initial reaction, heated to ~110°CConversion of sulfonic acid to sulfonyl chloride
3 WorkupPoured onto ice, extraction, and purificationIsolation of 3,5-dimethylisoxazole-4-sulfonyl chloride (m.p. 38-39°C)

This sulfonyl chloride is a versatile intermediate. oakwoodchemical.com While it is primarily used to synthesize sulfonamides by reacting it with various amines, its preparation underscores the feasibility of achieving regioselective electrophilic substitution at the C4 position, a key principle that can be adapted for the introduction of other functional groups. nih.govrsc.org

Principles of Green Chemistry in Isoxazole Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. The synthesis of isoxazoles is increasingly being adapted to align with the principles of green chemistry, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. nih.goveurekaselect.com

Several innovative, greener protocols for isoxazole synthesis have been developed. These include:

Microwave Irradiation: This technique can significantly accelerate reaction rates, leading to higher yields and selectivity in shorter timeframes compared to conventional heating methods. nih.goveurekaselect.com

Ultrasonic Irradiation: Sonochemistry has emerged as an eco-friendly alternative that enhances reaction efficiency, reduces energy consumption, and minimizes byproduct formation. elifesciences.orgpreprints.org It facilitates reactions under milder conditions and can often eliminate the need for toxic catalysts. preprints.org

Solvent-Free and Water-Based Reactions: Conducting reactions in water or without any solvent minimizes the use and disposal of hazardous organic solvents. nih.gov The use of agro-waste-based catalysts in aqueous media further enhances the green credentials of the synthesis. nih.gov

Multi-component Reactions (MCRs): Designing a synthesis where multiple starting materials react in a single pot to form the final product improves atom economy and operational simplicity, reducing waste and purification steps. elifesciences.orgpreprints.org

These green strategies are not only applicable to the initial ring formation but can be integrated into the functionalization steps as well, paving the way for more sustainable production of this compound and other valuable heterocyclic compounds. nih.gov

Microwave-Assisted and Solvent-Free Reaction Environments

The development of chemical syntheses that minimize or eliminate the use of volatile organic solvents and reduce reaction times is a cornerstone of green chemistry. Microwave irradiation and solvent-free conditions have emerged as powerful tools for achieving these goals in the synthesis of heterocyclic compounds, including derivatives of 3,5-dimethylisoxazole.

One notable solvent-free approach involves the reaction of 3,5-dimethyl-4-nitroisoxazole (B73060) with various aldehydes using a recyclable nano-titania (TiO₂) catalyst under neat conditions. ias.ac.in This method facilitates the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles, which are valuable intermediates. The reaction proceeds via an aldol-type condensation, where the nano-catalyst provides a solid support, activating the aldehyde. Subsequent dehydration under heating yields the final styryl products in excellent yields, typically between 85% and 96%. ias.ac.in The reusability of the nano-catalyst for up to four cycles without significant loss of activity underscores the sustainability of this protocol. ias.ac.in

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde3092
24-Chlorobenzaldehyde3596
34-Methylbenzaldehyde3094
44-Methoxybenzaldehyde3095
53-Nitrobenzaldehyde4088
64-Nitrobenzaldehyde4090
72-Chlorobenzaldehyde4585
8Thiophene-2-carboxaldehyde3589

*Reaction Conditions: 3,5-dimethyl-4-nitroisoxazole (1.0 mmol), aldehyde (1.0 mmol), TiO₂ NPs (20 mol%), neat, 100°C. Data sourced from ias.ac.in.

Microwave-assisted synthesis has also proven effective for functionalizing the 3,5-dimethylisoxazole scaffold. For instance, the synthesis of 3,5-dimethyl-4-(arylazo)isoxazoles has been successfully performed using both conventional heating and microwave irradiation, with the latter significantly reducing reaction times and improving yields. researchgate.net While not a direct synthesis of the nitro-precursor, this demonstrates that the 4-position of the 3,5-dimethylisoxazole ring is amenable to functionalization under microwave conditions, suggesting a viable pathway for introducing various substituents efficiently. researchgate.netabap.co.in

Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, epitomize the principles of atom economy and synthetic efficiency. The precursor, 3,5-dimethyl-4-nitroisoxazole, serves as a versatile building block in several powerful MCRs.

A significant example is its use as a vinylogous pronucleophile in the allylic-allylic alkylation of Morita–Baylis–Hillman (MBH) carbonates. nih.govnih.govacs.org This organocatalytic reaction efficiently proceeds in the presence of dimeric cinchona alkaloids, affording highly functionalized products with excellent enantiocontrol. nih.gov The reaction involves the deprotonation of 3,5-dimethyl-4-nitroisoxazole to form a stabilized anion, which then undergoes an Sₙ2′ reaction with the activated MBH carbonate. nih.govacs.org This methodology provides access to complex structures bearing two allylic moieties in high yields. nih.govacs.org

EntryMBH Carbonate Substituent (R¹)CatalystYield (%)ee (%)
1Phenyl(DHQD)₂PHAL8494
24-Bromophenyl(DHQD)₂PHAL9197
34-Chlorophenyl(DHQD)₂PHAL9096
44-Tolyl(DHQD)₂PHAL9295
52-Naphthyl(DHQD)₂PHAL8995
62-Thienyl(DHQD)₂PHAL7392

*Reaction Conditions: 3,5-dimethyl-4-nitroisoxazole (1.0 equiv), MBH carbonate (1.0 equiv), catalyst (0.1 equiv), CHCl₃, 40°C, 24h. Data sourced from nih.govresearchgate.net.

Furthermore, 3,5-dimethyl-4-nitroisoxazole is a competent substrate in the vinylogous Henry (nitroaldol) reaction with various aldehydes and ketones. researchgate.netepa.govrsc.org Notably, these reactions can proceed under catalyst-free "on-water" conditions, highlighting a particularly green and efficient approach. epa.govrsc.org The reaction with isatin, for example, produces functionalized isoxazole-oxindole hybrids in excellent yields (82-99%) in short reaction times (45-120 min) simply by heating in water. researchgate.net These multicomponent strategies showcase the utility of 3,5-dimethyl-4-nitroisoxazole as a key precursor for the rapid assembly of complex molecular architectures. researchgate.netresearchgate.net

Chemical Reactivity and Transformation Studies of 4 Methoxy 3,5 Dimethylisoxazole and Analogues

Electronic Characteristics and Electrophilic Substitution Behavior of the Isoxazole (B147169) Nucleus

The isoxazole ring is an electron-deficient system due to the electronegativity of the nitrogen and oxygen atoms. However, the presence of electron-donating groups can significantly modulate its electronic properties. In 3,5-dimethylisoxazole (B1293586), the two methyl groups increase the electron density of the ring, making it more susceptible to electrophilic attack. nih.gov This activating effect is most pronounced at the C4 position, which is the preferred site for electrophilic substitution. nih.gov

The introduction of a methoxy (B1213986) group at the C4 position, as in 4-methoxy-3,5-dimethylisoxazole, further enhances the electron density of the isoxazole nucleus. The methoxy group is a strong electron-donating group through resonance, which significantly activates the ring towards electrophilic attack. However, since the C4 position is already substituted, electrophilic substitution would be directed to other positions, or could lead to reactions on the substituent itself.

An example of electrophilic substitution on a related compound is the sulfochlorination of 3,5-dimethylisoxazole. The reaction with chlorosulfonic acid yields 3,5-dimethylisoxazole-4-sulfonyl chloride, demonstrating the high reactivity of the C4 position. nih.govgoogle.com For this compound, analogous reactions would likely lead to substitution at one of the methyl groups after activation by the electron-rich ring, or potentially displacement of the methoxy group under harsh conditions.

Compound Reagent Product Reference
3,5-DimethylisoxazoleChlorosulfonic acid3,5-Dimethylisoxazole-4-sulfonyl chloride nih.govgoogle.com
3,5-DimethylisoxazoleNitrosobenzene3,5-Dimethyl-4-phenylazoisoxazole sigmaaldrich.com

Table 1: Electrophilic Substitution Reactions of 3,5-Dimethylisoxazole

Nucleophilic Processes and Functional Group Interconversions on the Isoxazole Ring

The isoxazole ring is generally resistant to nucleophilic attack due to its electron-rich nature, especially when substituted with electron-donating groups. However, nucleophilic reactions can occur under certain conditions, often leading to ring cleavage. For instance, the reaction of 5-alkoxyisoxazoles with organoboronic acids in the presence of a nickel catalyst results in C-N cross-coupling to form (Z)-N-aryl β-enamino esters via N-O bond cleavage. rsc.org

Functional group interconversions on the isoxazole ring are also possible. In the case of this compound, the methoxy group can potentially be hydrolyzed to the corresponding 4-hydroxy-3,5-dimethylisoxazole. This transformation is analogous to the hydrolysis of 3-methoxy-5-aminomethyl-isoxazole to muscimol (B1676869) using concentrated hydrochloric acid. wikipedia.org

Starting Material Reagents Product Reaction Type Reference
5-Alkoxy/phenoxy isoxazolesOrganoboronic acids, Ni catalyst(Z)-N-aryl β-enamino estersNucleophilic C-N cross-coupling with ring cleavage rsc.org
3-Methoxy-5-aminomethyl-isoxazoleConcentrated HClMuscimol (3-hydroxy-5-aminomethylisoxazole)Nucleophilic substitution (hydrolysis) wikipedia.org

Table 2: Nucleophilic and Functional Group Interconversion Reactions of Isoxazole Derivatives

Directed C4-Arylation and Other Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. researchgate.netrsc.orgmdpi.comresearchgate.net For isoxazole derivatives, direct C-H arylation has been reported. For example, the palladium-catalyzed direct C4 arylation of 3,5-dimethylisoxazole with aryl halides can be achieved in the absence of a ligand. researchgate.net

Given that the C4 position in this compound is occupied, cross-coupling reactions would need to be directed to other sites. One approach is the functionalization of the methyl groups, followed by coupling. Another possibility is the use of a directed metalation strategy to activate a C-H bond on one of the methyl groups.

Furthermore, isoxazole boronic esters are versatile intermediates for Suzuki coupling reactions. For instance, 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester can be prepared and used in palladium-catalyzed cross-coupling reactions. acs.orgsigmaaldrich.com While this specific example involves the C4 position, it highlights the potential for preparing analogous boronic esters at other positions of the this compound scaffold for subsequent coupling reactions.

Isoxazole Derivative Coupling Partner Catalyst/Conditions Product Reference
3,5-DimethylisoxazoleAryl halidesPd catalyst4-Aryl-3,5-dimethylisoxazole researchgate.net
3,5-Dimethylisoxazol-4-yl)boronic acidAryl halidesPd catalyst4-Aryl-3,5-dimethylisoxazole acs.org

Table 3: Transition Metal-Catalyzed Coupling Reactions of Isoxazole Derivatives

Reactivity of Peripheral Methyl Groups: Condensation and Derivatization

The methyl groups at the C3 and C5 positions of the isoxazole ring are activated by the heterocyclic system and can participate in various reactions. These methyl groups can be halogenated to provide useful synthetic intermediates. For example, 4-chloromethyl-3,5-dimethylisoxazole can be prepared and subsequently used in annulation reactions. sigmaaldrich.com This indicates that the methyl groups of this compound are also susceptible to functionalization.

These activated methyl groups can undergo condensation reactions with aldehydes and other electrophiles. Such reactions would provide a route to extend the carbon chain and introduce new functional groups. The electron-donating 4-methoxy group would further enhance the acidity of the methyl protons, facilitating their deprotonation and subsequent reaction.

Starting Material Reagent Product Reaction Type Reference
3,5-DimethylisoxazoleN-Chlorosuccinimide (NCS)4-Chloromethyl-3,5-dimethylisoxazoleHalogenation sigmaaldrich.com
4-Chloromethyl-3,5-dimethylisoxazoleVarious nucleophilesSubstituted isoxazole derivativesNucleophilic substitution sigmaaldrich.com

Table 4: Derivatization of Peripheral Methyl Groups on Isoxazoles

Ring Modification and Degradation Pathways of Isoxazole Derivatives

The isoxazole ring can undergo various modification and degradation reactions, often initiated by reduction, oxidation, or photoirradiation. A common degradation pathway for isoxazoles is reductive ring cleavage. For example, hydrogenation of the isoxazole ring over a palladium catalyst, followed by treatment with a base, leads to the formation of β-enamino ketones or their corresponding hydrolysis products. acs.org This method has been used in annulation strategies for the synthesis of complex molecules. acs.org

Isoxazole derivatives can also undergo photochemical rearrangements. For instance, 3,5-dimethylisoxazole has been studied for its photoisomerization reactions in the S1 electronic state. rsc.org Such photochemical pathways could also be relevant for this compound, potentially leading to the formation of isomeric oxazoles or other rearranged products. Additionally, certain isoxazole derivatives have been shown to be involved in attenuating cellular damage through various pathways, suggesting that the isoxazole ring can be metabolized and degraded in biological systems. mdpi.com

Isoxazole Derivative Conditions Product Type Pathway Reference
Substituted IsoxazolesHydrogenation (e.g., Pd/C), baseβ-Enamino ketonesReductive ring cleavage acs.org
3,5-DimethylisoxazolePhotoirradiationIsomeric productsPhotoisomerization rsc.org

Table 5: Ring Modification and Degradation Pathways of Isoxazoles

Computational and Theoretical Chemistry of 4 Methoxy 3,5 Dimethylisoxazole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic and Geometric Parameters

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the geometric and electronic properties of molecules. DFT methods, such as B3LYP, are widely used to calculate optimized molecular structures, bond lengths, bond angles, and vibrational frequencies. nih.govnih.gov These calculations provide a three-dimensional understanding of the molecule's shape and the spatial arrangement of its atoms.

For isoxazole (B147169) derivatives, DFT calculations can accurately predict the planarity of the isoxazole ring and the orientation of its substituents. nih.gov The calculated geometric parameters, such as bond lengths and angles, are often in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov This agreement validates the computational model and provides confidence in other predicted properties.

Table 1: Representative Calculated Geometric Parameters for a Substituted Isoxazole Ring Note: This table presents hypothetical yet representative data for a substituted isoxazole ring based on typical DFT calculation results for similar structures. Actual values for 4-Methoxy-3,5-dimethylisoxazole would require specific calculations.

Parameter Bond/Angle Calculated Value
Bond Length O1-N2 1.42 Å
Bond Length N2-C3 1.31 Å
Bond Length C3-C4 1.43 Å
Bond Length C4-C5 1.37 Å
Bond Length C5-O1 1.35 Å
Bond Angle C5-O1-N2 105.0°
Bond Angle O1-N2-C3 110.5°
Bond Angle N2-C3-C4 112.0°
Bond Angle C3-C4-C5 104.5°
Bond Angle C4-C5-O1 108.0°

Analysis of Electron Density Distributions and Molecular Orbitals (HOMO-LUMO)

The distribution of electrons within a molecule is key to its reactivity. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic potential. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For many organic molecules, including isoxazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. ajchem-a.com

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Isoxazole Note: This table presents hypothetical yet representative data based on typical DFT calculation results for similar structures. Actual values for this compound would require specific calculations.

Molecular Orbital Energy (eV) Description
HOMO -6.5 Electron-donating capacity
LUMO -1.8 Electron-accepting capacity
HOMO-LUMO Gap 4.7 Chemical reactivity/stability

Prediction of Reactivity via Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential. nih.gov

For substituted isoxazoles, MEP maps can reveal that the nitrogen atom of the isoxazole ring is often a site of negative potential, making it a likely target for electrophiles. ajchem-a.com The oxygen atom and any electron-donating substituents would also show negative potential. In contrast, the hydrogen atoms of the methyl groups and any regions of lower electron density would exhibit positive potential.

Computational Modeling of Molecular Interactions: Ligand-Protein Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their binding mechanisms at a molecular level. mdpi.comacs.org The process involves placing the ligand in various conformations within the protein's binding site and calculating a scoring function to estimate the binding affinity.

In the context of this compound, docking studies could be employed to investigate its potential interactions with various enzymes or receptors. For instance, isoxazole derivatives have been studied as inhibitors of enzymes like cyclooxygenases (COX). nih.govnih.gov Docking simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the isoxazole derivative and the amino acid residues of the protein's active site. mdpi.com

Table 3: Hypothetical Docking Results for this compound with a Target Protein Note: This table is illustrative and does not represent actual experimental data.

Parameter Value
Binding Affinity (kcal/mol) -7.5
Interacting Residues Tyr123, Phe205, Arg310
Key Interactions Hydrogen bond with Tyr123, Hydrophobic interaction with Phe205

Free Energy Perturbation (FEP) Methods in Ligand Binding Prediction

While molecular docking provides a rapid assessment of binding modes, more rigorous methods like Free Energy Perturbation (FEP) are used for more accurate predictions of ligand binding affinities. FEP is a statistical mechanics-based method that calculates the difference in free energy between two states, such as a ligand in solution and the same ligand bound to a protein. nih.govacs.org This is achieved by computationally "perturbing" or "transforming" one molecule into another through a series of small, non-physical steps.

FEP calculations are computationally intensive but can provide highly accurate predictions of relative binding free energies for a series of related ligands. nih.gov For a set of isoxazole-based inhibitors, FEP could be used to predict how modifications to the substituents on the isoxazole ring, such as altering the methyl or methoxy (B1213986) groups, would affect the binding affinity to a specific protein target. nih.govacs.org These predictions can guide the rational design of more potent and selective inhibitors.

Advanced Applications in Chemical Biology and Material Science for 4 Methoxy 3,5 Dimethylisoxazole Scaffolds

Strategic Utilization as Chemical Building Blocks in Complex Organic Synthesis

The isoxazole (B147169) ring, particularly the 3,5-dimethylisoxazole (B1293586) core, is a highly valued building block in organic synthesis. lifechemicals.comresearchgate.net Its stability, coupled with the potential for regioselective functionalization, allows it to serve as a versatile scaffold for constructing more complex molecular architectures. The weak N-O bond within the isoxazole ring can be cleaved under specific reductive conditions, unmasking latent functionalities and enabling its use as a synthetic equivalent for structures like 1,3-dicarbonyls and γ-amino alcohols. lifechemicals.comresearchgate.net

The 4-methoxy-3,5-dimethylisoxazole variant, along with related derivatives functionalized at the 4-position (e.g., with chloro, amino, or sulfonyl groups), provides chemists with a powerful tool for molecular construction. nih.gov These substituents act as synthetic handles, enabling coupling reactions and the introduction of diverse molecular fragments. For example, 4-(chloromethyl)-3,5-dimethylisoxazole (B25358) is a precursor for creating β-acylpyridines through a process involving reductive cleavage and subsequent cyclization. researchgate.net Similarly, the modification of the natural alkaloid cytisine (B100878) with a 3,5-dimethylisoxazole-4-sulfonyl chloride fragment highlights the utility of this scaffold in medicinal chemistry to generate new biologically active compounds. nih.gov The inherent reactivity and structural features of these isoxazole building blocks facilitate their incorporation into a wide array of complex target molecules, including pharmaceuticals and natural products. nih.gov

Design and Optimization of Molecular Probes for Bromodomain-Containing Proteins (BCPs), particularly BET Bromodomains

One of the most significant applications of the 3,5-dimethylisoxazole scaffold is in the design of inhibitors for bromodomains, which are epigenetic "reader" proteins that recognize acetylated lysine (B10760008) (KAc) residues on histones and other proteins. The Bromodomain and Extra-Terminal domain (BET) family of proteins, including BRD2, BRD3, and BRD4, are key regulators of gene transcription and have become important therapeutic targets in oncology and inflammation.

The 3,5-dimethylisoxazole moiety has been identified as an exceptional mimic, or bioisostere, of the endogenous acetylated lysine side chain. acs.org Structure-Activity Relationship (SAR) studies have been crucial in optimizing the affinity and selectivity of these isoxazole-based inhibitors. Research has demonstrated that substituents at the 4-position of the isoxazole ring play a critical role in determining binding potency.

X-ray crystallography has provided atomic-level insights into the binding mechanism. The isoxazole core fits neatly into the KAc binding pocket of bromodomains, with the isoxazole nitrogen or oxygen atom forming a crucial hydrogen bond with a conserved asparagine residue (Asn140 in BRD4). frontiersin.org The two methyl groups at the 3- and 5-positions engage in hydrophobic interactions within the pocket. SAR studies have explored a variety of substituents at the 4-position, including methoxy (B1213986) derivatives, to enhance interactions with the protein and improve pharmacological properties. acs.orgfrontiersin.org For instance, the optimization of a phenyl-containing series led to derivatives with ethylene (B1197577) glycol and methoxy groups that exhibited affinities in the low micromolar range for BRD4. acs.org These studies have been instrumental in developing highly potent and selective BET inhibitors.

The discovery of the 3,5-dimethylisoxazole scaffold as an effective acetylated lysine mimic was a significant breakthrough in the field. This heterocyclic system successfully imitates the key interactions of the acetyl-lysine group required for bromodomain binding. Specifically, it acts as a hydrogen bond acceptor for the conserved asparagine residue, a defining interaction for ligand recognition in the BET family. acs.orgfrontiersin.org

The development of these mimics has led to several potent BET inhibitors. By attaching various chemical moieties to the 4-position of the 3,5-dimethylisoxazole core, researchers have created compounds that not only bind with high affinity but also exhibit selectivity for specific bromodomains. For example, compound DDT26, a 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivative, was identified as a potent BRD4 inhibitor with an IC₅₀ value of 0.237 µM. frontiersin.org The development of such probes is essential for studying the biological functions of individual bromodomains and for advancing new therapeutic strategies.

Precursors for the Synthesis of other Heterocyclic and Acyclic Compounds

The isoxazole ring is not merely a stable endpoint in synthesis but can also serve as a valuable masked functional group that can be transformed into other cyclic and acyclic structures. The inherent weakness of the N-O bond allows for selective ring-cleavage reactions under various conditions, such as catalytic hydrogenation or photochemical irradiation. researchgate.netrsc.org This property makes isoxazoles versatile precursors in synthetic chemistry.

For instance, the reductive cleavage of the isoxazole ring can yield β-hydroxy ketones, which are important intermediates in many organic syntheses. This transformation provides a strategic advantage, allowing chemists to carry the stable isoxazole ring through several synthetic steps before revealing the desired functionality. Furthermore, isoxazoles can be precursors to entirely different heterocyclic systems. A notable example is the transformation of (2-nitrophenyl)isoxazoles into quinolines and indoles through reductive heterocyclization. Similarly, 5-methoxyisoxazoles can undergo hydrogenative cleavage and subsequent condensation to form fully substituted nicotinates (pyridine derivatives). This strategic use of the isoxazole ring as a transformable synthon greatly expands its utility in the synthesis of diverse molecular frameworks.

Catalytic Roles and Applications of Isoxazole Derivatives

Beyond their role as structural components, isoxazole derivatives have found applications in the realm of catalysis, particularly as ligands in asymmetric synthesis. lifechemicals.com The nitrogen and oxygen heteroatoms of the isoxazole ring can coordinate with metal centers, creating chiral catalysts that can influence the stereochemical outcome of a reaction.

Chiral isoxazoline (B3343090) ligands, for example, have been employed in a variety of metal-catalyzed reactions. acs.org The design of these ligands allows for the creation of a specific chiral environment around the metal center, enabling the synthesis of enantiomerically enriched products. For instance, pyridinooxazoline ligands have been used in palladium-catalyzed allylic alkylations. diva-portal.org The ability to fine-tune the electronic and steric properties of the isoxazole ligand by modifying its substituents provides a powerful platform for developing new and efficient asymmetric catalytic systems. This application underscores the versatility of the isoxazole scaffold, extending its utility from a passive structural element to an active participant in chemical transformations.

Potential in Functional Materials and Advanced Organic Frameworks

The rigid, planar, and electron-rich nature of the isoxazole ring makes it an attractive component for the design of advanced functional materials. lifechemicals.com Isoxazole derivatives have been incorporated into liquid crystals, fluorescent sensors, and materials for organic light-emitting diodes (OLEDs). lifechemicals.comacs.org The specific electronic properties of the isoxazole moiety can be tuned through substitution to achieve desired optical or electronic behaviors. For example, the incorporation of a benzo[c]isoxazole moiety into a larger molecular structure resulted in a twisted conformation that improved its performance characteristics for potential OLED applications. acs.org

Future Directions and Emerging Research Avenues for 4 Methoxy 3,5 Dimethylisoxazole

Advancements in Sustainable Synthesis and Process Chemistry

The synthesis of isoxazole (B147169) derivatives has traditionally relied on methods that can involve harsh conditions or hazardous reagents. elifesciences.org The future of producing 4-Methoxy-3,5-dimethylisoxazole will pivot towards greener, more sustainable synthetic protocols. Key areas of advancement include the development of multicomponent reactions (MCRs), the use of eco-friendly catalysts and solvents, and the application of energy-efficient technologies like sonochemistry and microwave irradiation. elifesciences.orgnih.gov

MCRs, which combine multiple starting materials in a single step to form a complex product, offer significant advantages in terms of atom economy and waste reduction. nih.gov For instance, a greener protocol for synthesizing isoxazole-5(4H)-ones has been developed using an agro-waste-derived catalyst (Water Extract of Orange Fruit Peel Ash) in solvent-free conditions. nih.gov Similar strategies could be adapted for this compound. Another promising avenue is the use of ultrasonic irradiation, which can accelerate reaction rates, improve yields, and reduce energy consumption, aligning with the principles of green chemistry. elifesciences.org Metal-free synthesis routes, such as those employing DABCO as a catalyst in water or generating nitrile oxides in situ from oximes using mild oxidants, also represent a significant step forward in sustainable process chemistry. rsc.orgorganic-chemistry.org

Sustainable ApproachPotential Advantage for SynthesisRelevant Precedent
Multicomponent Reactions (MCRs) High atom economy, reduced waste, operational simplicity.Greener protocol for isoxazole-5(4H)-ones using an agro-waste catalyst. nih.gov
Ultrasonic Irradiation Accelerated reaction kinetics, reduced energy use, improved yields.Ultrasound-assisted strategies for isoxazole scaffolds minimize byproducts. elifesciences.org
Metal-Free Catalysis Avoidance of toxic heavy metals, milder reaction conditions.Use of organocatalysts like DABCO for isoxazole synthesis in water. rsc.org
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yields.Microwave-assisted pathways demonstrated for 3,5-disubstituted isoxazoles. rsc.org

Integration of Advanced Computational Approaches for Structure-Function Relationships

Computational chemistry provides powerful tools to predict molecular properties and guide experimental design, saving significant time and resources. For this compound, advanced computational methods are crucial for elucidating its structure-function relationships. Techniques like Density Functional Theory (DFT) can be employed to analyze the molecule's optimized geometry, vibrational frequencies, electronic properties, and local reactivity descriptors. tulane.edu Such studies have already been performed on the parent 3,5-dimethylisoxazole (B1293586) scaffold, providing a solid foundation.

Molecular docking is another indispensable tool, particularly for exploring the biological potential of isoxazole derivatives. researchgate.netnih.govorientjchem.org Given that the 3,5-dimethylisoxazole moiety is a known mimic of acetylated lysine (B10760008) (KAc) and a key component in inhibitors of bromodomain-containing protein 4 (BRD4), docking studies can predict the binding affinity and mode of interaction of this compound with such epigenetic targets. frontiersin.orgacs.orgnih.gov These in silico analyses can rationalize the impact of the C4-methoxy group on binding and guide the design of more potent and selective inhibitors. nih.govfrontiersin.org Furthermore, ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can assess the drug-likeness of the compound early in the discovery process. nih.gov

Computational MethodApplication for this compoundResearch Finding Example
Density Functional Theory (DFT) Predict electronic structure, reactivity, and spectroscopic properties.DFT used to elucidate geometry and electronic properties of related isoxazoles. tulane.edu
Molecular Docking Simulate binding to biological targets like enzymes (e.g., COX, BRD4).Docking revealed key interactions of isoxazole derivatives with COX-2 active site. researchgate.netnih.gov
Molecular Dynamics (MD) Simulation Study the dynamic behavior and stability of the compound-protein complex.MD simulations used to understand the dynamic changes in protein backbones upon ligand binding. nih.gov
ADME-T Prediction Assess pharmacokinetic and toxicity profiles in silico.QiKProp module used for ADME-T analysis of isoxazole-carboxamide derivatives. nih.gov

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The isoxazole ring is not merely a stable aromatic core but a versatile synthon that can undergo various chemical transformations. mdpi.com Future research should focus on exploring novel reactivity patterns for this compound. The C4 position, electron-rich due to the two methyl groups nih.gov, is a primary site for functionalization, as seen in the sulfochlorination of the parent 3,5-dimethylisoxazole. nih.govresearchgate.net The methoxy (B1213986) group itself could be a handle for transformation, for instance, through O-dealkylation to reveal a 4-hydroxyisoxazole, which could then be used for further derivatization.

Another exciting frontier is the direct functionalization of the C-H bonds of the methyl groups. While challenging, modern catalytic methods, including those using rhodium(III) or palladium catalysts, are making C-H activation an increasingly viable strategy for derivatizing heterocyclic compounds. rsc.orgresearchwithrutgers.comresearchgate.net This could allow for the direct attachment of new functional groups to the C3 or C5 methyl positions, opening up a vast new chemical space. Additionally, the isoxazole ring itself can participate in cycloaddition reactions or be used as a precursor to other heterocyclic systems through ring-opening and rearrangement cascades, for example, transforming isoxazoles into substituted pyridines. mdpi.comrsc.org

Expansion into Diverse Chemical Biology Tools and Materials Science Applications

The unique properties of the isoxazole scaffold make it highly suitable for applications beyond traditional medicinal chemistry. solubilityofthings.comchemimpex.com A significant emerging area is the development of chemical biology tools. Given its role as a pharmacophore, this compound could be elaborated into chemical probes to study biological systems. solubilityofthings.com Recent studies have demonstrated that the isoxazole moiety itself can act as a photo-cross-linker for photoaffinity labeling, enabling the identification of protein targets in complex biological environments. cityu.edu.hku-tokyo.ac.jp By incorporating a biorthogonal tag (like an alkyne or azide) onto the this compound scaffold, researchers could create powerful probes for chemoproteomic studies. cityu.edu.hknih.gov

In materials science, the incorporation of isoxazole rings into polymers can modulate their physical and chemical properties. chemimpex.comresearchgate.net The synthesis of polymers with pendant isoxazole rings has been demonstrated, and these materials could have applications as specialty polymers, coatings, or even organic semiconductors. chemimpex.comresearchgate.net The rigid, polar nature of the isoxazole ring in this compound could be leveraged to design novel liquid crystals or other advanced materials with specific electronic or optical properties. researchgate.net

Application AreaSpecific Role for this compoundPotential Impact
Chemical Biology Core scaffold for activity-based probes and photo-cross-linkers.Identification of novel protein targets and elucidation of biological pathways. cityu.edu.hk
Chemoproteomics Development of functionalized probes for in situ protein labeling.Mapping protein-drug interactions directly in living cells. cityu.edu.hk
Materials Science Monomer for the synthesis of specialty polymers and liquid crystals.Creation of new materials with tailored thermal, electronic, or optical properties. researchgate.net
Agrochemicals Building block for novel herbicides and pesticides.Development of more effective and environmentally benign crop protection agents. chemimpex.com

Q & A

Basic: What are standard synthetic routes for preparing 4-Methoxy-3,5-dimethylisoxazole, and how can reaction conditions be optimized?

Methodological Answer:
A common method involves the reduction of nitroisoxazole derivatives. For example, 4-Amino-3,5-dimethylisoxazole can be synthesized via Zn/NH₄Cl reduction of 3,5-dimethyl-4-nitroisoxazole in aqueous conditions . Optimization includes controlling stoichiometric ratios (e.g., 0.004 moles of precursor in DMSO with 18-hour reflux) and purification via crystallization (water-ethanol mixtures yield ~65% purity) . Solvent choice (e.g., DMSO for high-temperature stability) and catalyst selection (e.g., glacial acetic acid for imine formation) are critical for yield improvement.

Advanced: How does this compound contribute to structure-activity relationship (SAR) studies in bromodomain inhibitors?

Methodological Answer:
The 3,5-dimethylisoxazole moiety is a key pharmacophore in BET bromodomain inhibitors. SAR studies leverage X-ray crystallography to map interactions between the isoxazole ring and conserved lysine residues in the acetyl-lysine binding pocket. Modifications at the 4-position (e.g., methoxy groups) enhance selectivity by altering hydrogen-bonding networks. For instance, derivatives like I-BET151 (Kd ~200–790 nM) show improved potency when paired with aryl substituents . Computational docking and free-energy perturbation simulations are recommended for rational design.

Basic: What analytical techniques validate the purity and structure of this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy : Aromatic protons in 4-arylazo derivatives appear as singlets (δ 6.1 ppm for amino groups) and multiplets (δ 7.2–7.8 ppm for phenyl protons) .
  • HPLC : Used to quantify purity (>95% in optimized syntheses) and monitor reaction progress (e.g., sulfoxide vs. sulfone formation in chiral syntheses) .
  • IR Spectroscopy : Confirms functional groups (e.g., CO bands at 1710 cm⁻¹ for isoxazole rings) .

Advanced: How can researchers resolve contradictions in reported synthesis yields (e.g., 65% vs. 94%) for related isoxazole derivatives?

Methodological Answer:
Yield discrepancies often arise from reaction conditions or purification methods. For example:

  • Temperature Control : Lower temperatures (-10°C) during H₂O₂-mediated oxidations reduce side reactions, improving yields to 94% .
  • Catalyst Optimization : Transition-metal catalysts (e.g., Mn complexes) enhance enantioselectivity and efficiency in asymmetric syntheses .
  • Workup Protocols : Extended stirring (12–24 hours) and selective crystallization (ice-water quenching) minimize losses .

Advanced: What chiral synthesis strategies enable enantioselective production of isoxazole derivatives?

Methodological Answer:
Chiral resolution methods include:

  • Asymmetric Oxidation : Using (R,R)-1,2-bis(3,5-di-tert-butyl-2-hydroxybenzylamino)cyclohexane-Mn complexes with H₂O₂ to achieve 67% enantiomeric excess (S-enriched sulfoxides) .
  • Chromatographic Separation : Chiral HPLC columns (e.g., cellulose-based) resolve racemic mixtures of omeprazole analogs .

Basic: How is the biological activity of this compound derivatives assessed in vitro?

Methodological Answer:

  • Enzyme Assays : BET bromodomain inhibition is quantified via fluorescence polarization (FP) or TR-FRET assays using recombinant proteins .
  • Cell-Based Models : Antiproliferative effects in cancer cell lines (e.g., MV4-11 leukemia) are measured via MTT assays .

Basic: What storage conditions ensure the stability of this compound derivatives?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Solubility : Use anhydrous DMF or DMSO for stock solutions to avoid hydrolysis .

Advanced: How does X-ray crystallography elucidate the structural features of dihydroisoxazole derivatives?

Methodological Answer:
Single-crystal X-ray diffraction determines bond lengths, angles, and ring puckering (e.g., Cremer-Pople parameters for 4,5-dihydroisoxazoles). For 3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole, data reveal a planar isoxazole ring (torsion angle <5°) and intermolecular C-H···O interactions stabilizing the crystal lattice .

Basic: How do substituents at the 4-position of isoxazole affect reactivity in heterocyclic coupling reactions?

Methodological Answer:

  • Electron-Donating Groups (e.g., -OCH₃) : Enhance nucleophilicity, facilitating Suzuki-Miyaura couplings with aryl halides .
  • Electron-Withdrawing Groups (e.g., -NO₂) : Promote electrophilic substitutions (e.g., nitration) but may require harsher conditions (H₂SO₄/HNO₃ at 50°C) .

Advanced: What role does this compound play in synthesizing fused heterocycles (e.g., imidazo-isoxazoles)?

Methodological Answer:
The amino group at C4 enables cyclocondensation with α,β-unsaturated nitriles. For example:

  • Step 1 : React with acrylonitrile in pyridine/water to form imidazo-isoxazole intermediates .
  • Step 2 : Acid-catalyzed cyclization (e.g., H₂SO₄) yields fused heterocycles with potential antimicrobial activity .

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